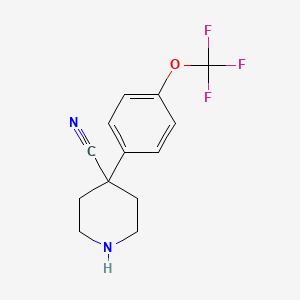

4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile

Description

4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carbonitrile group and a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group (–OCF₃) confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound is of interest in medicinal chemistry, particularly for targeting enzyme domains such as the F1 subunit of F-ATP synthase, as suggested by its structural analogs in tuberculosis drug development . Its synthesis typically involves late-stage functionalization of piperidine precursors, leveraging C(sp³)–H activation strategies .

Properties

Molecular Formula |

C13H13F3N2O |

|---|---|

Molecular Weight |

270.25 g/mol |

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]piperidine-4-carbonitrile |

InChI |

InChI=1S/C13H13F3N2O/c14-13(15,16)19-11-3-1-10(2-4-11)12(9-17)5-7-18-8-6-12/h1-4,18H,5-8H2 |

InChI Key |

JGFZMYLRXWZFPC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=C(C=C2)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Pyridine Derivatives and Reduction (Patent CN105461617A)

One industrially viable method involves the following sequence:

- Step 1: Reaction of 4-(4-(trifluoromethoxy)phenoxy)pyridine with benzyl halides or substituted benzyl halides to form N-benzyl-4-(4-(trifluoromethoxy)phenoxy)pyridinium salts.

- Step 2: Reduction of these pyridinium salts with sodium borohydride in tetrahydrofuran at low temperatures (0–15 °C) to yield N-benzyl-1,2,3,6-tetrahydro-4-(4-(trifluoromethoxy)phenoxy)pyridine.

- Step 3: Catalytic hydrogenation in the presence of acid and hydrogen source converts the tetrahydro derivative to 4-(4-(trifluoromethoxy)phenoxy)piperidinium salts.

- Step 4: Treatment with alkali yields the target 4-(4-(trifluoromethoxy)phenoxy)piperidine compound.

While this patent describes a method for the phenoxy derivative, the approach is adaptable for the carbonitrile analog by subsequent functional group transformations at the 4-position of the piperidine ring, such as cyanation reactions.

Cyanation Using Trimethylsilyl Cyanide (Patent CN102127007A)

A related synthetic approach for piperidine derivatives with carbonitrile groups involves the use of trimethylsilyl cyanide as a safer cyanide source compared to potassium or sodium cyanide.

- The method replaces highly toxic cyanide salts with trimethylsilyl cyanide, improving safety and handling.

- Alkali reagents such as potassium tert-butoxide replace sodium hydride to reduce flammability risks.

- Propionic anhydride substitutes propionyl chloride to enhance safety and improve purity and yield.

- The process includes multiple steps with key cyanation occurring under controlled conditions to install the carbonitrile group at the 4-position of the piperidine ring.

- The final product is often isolated as a hydrochloride salt to facilitate storage and transport.

| Parameter | Value |

|---|---|

| Purity (HPLC) | 99.7% |

| Single impurity content | <0.1% |

| Overall yield (7 steps) | 23% |

| Safety improvements | Use of trimethylsilyl cyanide, potassium tert-butoxide, propionic anhydride |

This method demonstrates significant improvements in safety, environmental impact, and product quality for the synthesis of piperidine carbonitrile derivatives.

Alternative Methods and Challenges

Other methods reported in the literature and patents include:

- Mitsunobu reaction for coupling 4-trifluoromethoxyphenol with hydroxy-substituted piperidines. However, this method suffers from low conversion, generation of large amounts of triphenylphosphine oxide byproduct, and difficulty in purification.

- Mesylation followed by nucleophilic substitution with 4-trifluoromethoxyphenol, which can lead to elimination side reactions and lower yields, especially upon scale-up.

- Catalytic hydrogenation of halogenated pyridines , which requires expensive catalysts and high-pressure equipment and may result in impurities difficult to remove.

These challenges underscore the preference for the methods described in sections 3.1 and 3.2 for industrial and research applications.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Pyridinium salt reduction route | Benzyl halides, sodium borohydride, catalytic hydrogenation | High yield, scalable, easy purification | Requires multiple steps, intermediate isolation |

| Cyanation with trimethylsilyl cyanide | Trimethylsilyl cyanide, potassium tert-butoxide, propionic anhydride | Safer cyanation, high purity, improved safety | Moderate overall yield, multi-step process |

| Mitsunobu coupling | 4-trifluoromethoxyphenol, hydroxy piperidine, Mitsunobu reagents | Direct coupling | Low conversion, difficult purification |

| Mesylation and substitution | Mesyl chloride, 4-trifluoromethoxyphenol | Straightforward chemistry | Side reactions, low scalability |

| Catalytic hydrogenation | Halogenated pyridines, PtO catalyst | Direct reduction | Expensive catalyst, impurity issues |

Research Findings and Practical Considerations

- The use of trimethylsilyl cyanide is a significant advancement for the cyanation step, reducing toxicity and improving operational safety without sacrificing yield or purity.

- The pyridinium salt reduction strategy provides a robust route to the trifluoromethoxyphenyl-substituted piperidine scaffold, which can then be functionalized further to introduce the carbonitrile group.

- Reaction temperatures, solvent choices, and purification protocols are critical for maximizing yield and minimizing impurities. For example, controlling temperature below 40 °C during sodium borohydride reduction prevents side reactions and decomposition.

- Isolation of the product as a hydrochloride salt enhances stability and facilitates handling during storage and transport.

- Phase-transfer catalysts and specific solvent mixtures improve reaction efficiency and product crystallization in some steps.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The carbonitrile group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous piperidine-4-carbonitriles differ primarily in substituents on the phenyl ring, which significantly influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Piperidine-4-carbonitrile Derivatives

Notes:

- *Estimated logP values based on substituent contributions (e.g., –OCF₃ adds ~1.0 vs. –OCH₃ adds ~−0.2) .

Key Findings :

Substituent Effects :

- Electron-Withdrawing Groups : The –OCF₃ group increases resistance to oxidative metabolism compared to –OCH₃, as seen in prolonged half-life studies of related compounds .

- Lipophilicity : –OCF₃ and –CF₃ substituents elevate logP, enhancing blood-brain barrier permeability, whereas –Cl and –OH reduce it .

- Synthetic Accessibility : –CF₃ and –OCF₃ groups require specialized reagents (e.g., trifluoromethylating agents), complicating synthesis compared to –Cl or –OCH₃ .

Biological Relevance :

- The trifluoromethoxy derivative’s bulk and electronegativity may improve binding to hydrophobic enzyme pockets, as observed in analogs targeting mycobacterial F-ATP synthase .

– In contrast, 4-(4-chlorophenyl)-4-hydroxy piperidine’s –OH group facilitates hydrogen bonding, making it suitable for polar targets .

Crystallographic Insights :

- Piperidine-4-carbonitriles with rigid substituents (e.g., –CF₃) adopt chair conformations, as validated by X-ray studies of analogs .

Challenges and Opportunities

- Synthetic Challenges : Introducing –OCF₃ necessitates hazardous reagents like HF or trifluoromethylation agents, requiring stringent safety protocols .

- Pharmacological Potential: Derivatives with amine or ketone sidechains (e.g., 1-(4-oxopentyl)-4-(trifluoromethyl)piperidine-4-carbonitrile) show promise for prodrug development .

- Unanswered Questions : Direct comparative bioactivity data for –OCF₃ vs. –CF₃ analogs remain scarce, warranting targeted assays.

Biological Activity

4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is a common motif in many biologically active molecules. The trifluoromethoxy group is notable for enhancing lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

Structural Formula

The biological activity of 4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group may enhance binding affinity due to increased hydrophobic interactions.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For example, it has been reported to inhibit the growth of lung cancer cell lines A549 and H460, with dose-dependent effects on ATP content and expression of hypoxia-inducible factors (HIF-1α) .

Table 1: In Vitro Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 3.33 | Inhibition of HIF-1α |

| H460 | 2.24 | Disruption of glycolytic pathways |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring and the phenyl group can significantly impact biological activity. For instance, substituents on the phenyl ring can either enhance or diminish the compound's potency against specific targets.

Key Findings from SAR Studies

- Trifluoromethoxy Substitution : Enhances lipophilicity and binding affinity.

- Piperidine Modifications : Altering substituents on the piperidine ring can lead to variations in inhibitory potency against target enzymes.

Case Study 1: Lung Cancer Inhibition

A study evaluated the effects of 4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile on lung cancer cell lines. The findings demonstrated that the compound reduced HIF-1α levels, which are crucial for cancer cell survival under hypoxic conditions. This suggests potential for therapeutic application in targeting tumor metabolism .

Case Study 2: Enzyme Inhibition

Research has indicated that this compound acts as an inhibitor for certain metabolic enzymes involved in cancer progression. The inhibition of these enzymes disrupts critical metabolic pathways, leading to reduced tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.